molecular formula C4H4F3NO3S B2631035 2,2,2-Trifluoroethyl cyanomethanesulfonate CAS No. 1870076-40-6

2,2,2-Trifluoroethyl cyanomethanesulfonate

Cat. No.: B2631035
CAS No.: 1870076-40-6
M. Wt: 203.14
InChI Key: GLFYAWZPFFRAOV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the molecular formula C4H4F3NO3S. It is known for its unique properties due to the presence of trifluoroethyl and cyanomethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl cyanomethanesulfonate can be synthesized through the reaction of 2,2,2-trifluoroethanol with cyanomethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl cyanomethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can also undergo addition reactions with various reagents

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced compounds .

Scientific Research Applications

2,2,2-Trifluoroethyl cyanomethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl cyanomethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethanesulfonate group can act as a leaving group in substitution reactions. These interactions facilitate the compound’s reactivity and its ability to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl methanesulfonate
  • 2,2,2-Trifluoroethyl benzenesulfonate

Uniqueness

2,2,2-Trifluoroethyl cyanomethanesulfonate is unique due to the presence of both trifluoroethyl and cyanomethanesulfonate groups. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl cyanomethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFYAWZPFFRAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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